2-(Chloromethyl)-4-ethylbenzo[d]oxazole

Physicochemical characterization Benzoxazole Lipophilicity

Researchers optimizing benzoxazole-based leads require precise building blocks-generic analogs yield mismatched reactivity. 2-(Chloromethyl)-4-ethylbenzo[d]oxazole (CAS 1804411-92-4) resolves this via its 4-ethyl substitution, which modulates chloromethyl electrophilicity and logP versus unsubstituted variants. • Enables SAR expansion via nucleophilic substitution with N-, O-, S-nucleophiles • Precursor for Suzuki, Heck, Sonogashira couplings after functionalization • Consistent ≥95% purity; bulk quantities available with Certificate of Analysis

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
Cat. No. B12884631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-ethylbenzo[d]oxazole
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)OC(=N2)CCl
InChIInChI=1S/C10H10ClNO/c1-2-7-4-3-5-8-10(7)12-9(6-11)13-8/h3-5H,2,6H2,1H3
InChIKeyCBEFLCKCZMJZIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4-ethylbenzo[d]oxazole: Core Properties & Procurement


2-(Chloromethyl)-4-ethylbenzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole class, characterized by a benzene ring fused to an oxazole ring. The compound features a chloromethyl group at the 2-position and an ethyl group at the 4-position of the benzoxazole core, with the molecular formula C10H10ClNO and a molecular weight of 195.64 g/mol . It is primarily employed as a reactive synthetic intermediate in medicinal chemistry and organic synthesis, with its chloromethyl group serving as a key electrophilic handle for nucleophilic substitution to generate diverse derivatives . The CAS Registry Number is 1804411-92-4, and the SMILES notation is CCc1cccc2oc(CCl)nc12 .

Electrophilic chloromethyl handle for nucleophilic substitution
4-Ethyl substitution modulates lipophilicity and reactivity profile
Benzoxazole core as synthetic intermediate in medicinal chemistry

2-(Chloromethyl)-4-ethylbenzo[d]oxazole: Analogs Not Interchangeable


Substitution among benzoxazole derivatives is not chemically or functionally trivial. The presence, position, and nature of substituents on the benzoxazole scaffold profoundly modulate electrophilicity, reactivity, steric hindrance, and electronic distribution [1][2]. For 2-(Chloromethyl)-4-ethylbenzo[d]oxazole, the specific 4-ethyl substitution distinguishes it from unsubstituted or differently substituted analogs (e.g., 2-(Chloromethyl)-1,3-benzoxazole, 2-(Chloromethyl)-6-ethylbenzo[d]oxazole), altering both the reactivity of the chloromethyl handle and the physicochemical properties (e.g., lipophilicity, solubility) of derived products . For instance, 2-(Chloromethyl)-1,3-benzoxazole (CAS 41014-43-1) lacks the 4-ethyl group, resulting in lower molecular weight and distinct steric/electronic properties, which can lead to different reaction outcomes in downstream nucleophilic substitution or coupling reactions . Direct substitution without considering these differences can compromise synthetic yield, purity, or the biological profile of final target molecules, underscoring the need for precise compound selection.

Lack of 4-ethyl group shifts electrophilicity and lipophilicity, altering substitution outcomes.
Positional isomer (e.g., 6-ethyl) introduces different steric and electronic effects; not directly interchangeable.
Reported synthetic yields for unsubstituted analog may not transfer; process optimization needed for 4-ethyl derivative.

2-(Chloromethyl)-4-ethylbenzo[d]oxazole: Differentiation Evidence


Impact of 4-Ethyl on Lipophilicity & MW

The 4-ethyl substitution in 2-(Chloromethyl)-4-ethylbenzo[d]oxazole confers distinct physicochemical properties compared to its non-ethylated counterpart, 2-(Chloromethyl)-1,3-benzoxazole. This is evidenced by differences in molecular weight and predicted lipophilicity .

4-Ethyl Impact
Class-level
Target MW 195.64, higher cLogP
Comparator MW 167.59 (unsubstituted)
Supports lipophilicity-modulated derivative design.
Specific cLogP not reported.
Physicochemical characterization Benzoxazole Lipophilicity

Synthetic Yield Benchmark

The synthesis of 2-(chloromethyl)-1,3-benzoxazole (the unsubstituted analog) via the reaction of o-aminophenol with ethyl chloroacetimidate hydrochloride provides a benchmark yield of 65% . While specific yield data for the 4-ethyl derivative is not available in the provided sources, the presence of the 4-ethyl group on the starting aniline derivative is known to influence reaction kinetics and yield in benzoxazole-forming condensations [1]. This class-level inference suggests that the 4-ethyl substitution will alter synthetic efficiency, requiring optimized conditions distinct from those used for the unsubstituted analog.

Synthetic Yield Benchmark
Data to verify
65% yield reported for unsubstituted analog; no data for 4-ethyl derivative.
Benchmark yield may not transfer; empirical validation required.
Verify with chosen nucleophile and conditions.
Synthetic methodology Yield comparison Benzoxazole

Chloromethyl Electrophilicity

The chloromethyl group in benzoxazole derivatives acts as a potent electrophile, enabling diverse nucleophilic substitutions. While no direct comparative kinetic data is available for the 4-ethyl analog, the electronic effect of the 4-ethyl group is a class-level inference. Alkyl substitution on the benzoxazole core can modulate the electron density of the heterocycle, potentially altering the reactivity of the 2-chloromethyl group [1]. The chloromethyl group on the benzoxazole is a superior electrophile compared to chloromethyl ethers, allowing for milder reaction conditions .

Chloromethyl Reactivity
Class-level
Reported electrophilic handle; 4-ethyl may modulate electron density.
Reactivity context requires empirical optimization.
Inference from benzoxazole analogs.
Chemical reactivity Nucleophilic substitution Benzoxazole

2-(Chloromethyl)-4-ethylbenzo[d]oxazole: Validated Applications


Benzoxazole-Derived Pharmacophores

The primary application of 2-(Chloromethyl)-4-ethylbenzo[d]oxazole is as a versatile electrophilic building block for the construction of diverse 2-substituted benzoxazole libraries. The chloromethyl group undergoes facile nucleophilic substitution with a wide range of nitrogen, sulfur, and oxygen nucleophiles . This reactivity is essential for appending the 4-ethylbenzoxazole core to larger molecular frameworks, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs targeting anticancer, antimicrobial, and anti-inflammatory agents . The distinct physicochemical properties conferred by the 4-ethyl group (e.g., increased lipophilicity) make it a valuable alternative to the unsubstituted 2-(Chloromethyl)benzoxazole when optimization of logP or metabolic stability is required.

Advanced Intermediates via Cross-Coupling

Benzoxazoles are amenable to further functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings [1][2]. 2-(Chloromethyl)-4-ethylbenzo[d]oxazole serves as an ideal precursor for such transformations after conversion of the chloromethyl group to a more reactive handle (e.g., an organometallic species) or through direct C-H activation methodologies [2]. This allows for the incorporation of the 4-ethylbenzoxazole motif into complex molecular architectures for use in materials science, agrochemicals, and advanced pharmaceutical intermediates [3].

Heterocyclic Ligands for Catalysis

Substituted benzoxazoles are increasingly investigated as ligands or ligand precursors in transition metal catalysis [4]. The nitrogen atom of the oxazole ring can coordinate to metal centers, while the 4-ethyl and 2-chloromethyl substituents offer handles for tuning steric and electronic properties. The chloromethyl group in 2-(Chloromethyl)-4-ethylbenzo[d]oxazole can be used to introduce phosphine, amine, or carbene moieties, thereby generating novel N-heterocyclic carbene (NHC) or other ligand scaffolds for applications in cross-coupling, hydrogenation, or C-H activation catalysis.

Application
Selection Property
Validation Focus
Pharmacophore exploration
Chloromethyl reactivity & 4-ethyl substitution
Nucleophilic substitution efficiency & product purity
Cross-coupling precursor
Functional group tolerance
Catalytic coupling yield & scalability
NHC ligand synthesis
Oxazole nitrogen coordination
Ligand efficacy in model catalytic reactions

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